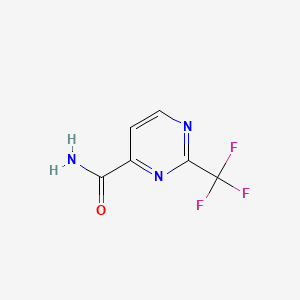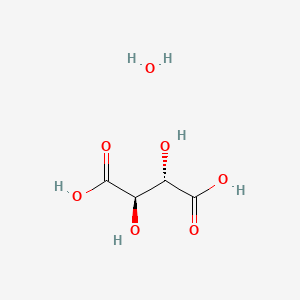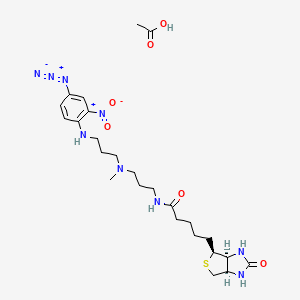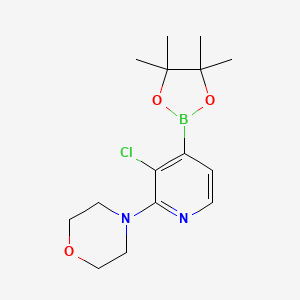![molecular formula C11H14BrMgN B1591736 [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-79-1](/img/structure/B1591736.png)
[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution
Descripción general
Descripción
“[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution” is a Grignard reagent with a concentration of 0.25 M in tetrahydrofuran (THF) . It has a molecular weight of 264.44 and its linear formula is C6H4CH2NC4H8MgBr .
Molecular Structure Analysis
The SMILES string representation of the molecule is Br[Mg]c1cccc(CN2CCCC2)c1 . This indicates that the molecule consists of a phenyl ring attached to a pyrrolidinylmethyl group, which is then attached to a magnesium bromide .
Chemical Reactions Analysis
As a Grignard reagent, “[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution” can participate in a variety of chemical reactions. Grignard reagents are known for their ability to form carbon-carbon bonds by reacting with carbonyl compounds .
Physical And Chemical Properties Analysis
The solution has a boiling point of 65 °C and a density of 0.922 g/mL at 25 °C . It is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
C11H14BrMgN C_{11}H_{14}BrMgN C11H14BrMgN
and molecular weight of 264.45 g/mol . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Chemical Education
Lastly, MFCD03840892 serves as an excellent educational tool in chemical education. It provides a practical example of Grignard reagent chemistry and is used in teaching laboratories to demonstrate organic synthesis techniques.
Each of these applications leverages the unique chemical properties of MFCD03840892 , showcasing its versatility and importance in scientific research across multiple disciplines. The compound’s ability to participate in various reactions and form diverse products makes it a valuable asset in the chemist’s toolkit .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
magnesium;1-(phenylmethyl)pyrrolidine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-2,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNBNGUTGPHKQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Pyrrolidino)methyl]phenylmagnesium bromide | |
CAS RN |
480424-79-1 | |
| Record name | 480424-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)